

Technical Guide: Physical Characteristics of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-fluoro-2-methylbenzoate*

Cat. No.: *B190183*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-2-methylbenzoate is an organic compound with the chemical formula $C_{10}H_{11}FO_2$. As a fluorinated aromatic ester, it holds potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a summary of the available physical characteristics of **Ethyl 4-fluoro-2-methylbenzoate**, along with general experimental protocols for their determination.

Core Physical Properties

A summary of the key physical and chemical properties of **Ethyl 4-fluoro-2-methylbenzoate** is presented below. It is important to note that experimentally determined values for the melting point and refractive index of this specific isomer are not readily available in the reviewed literature. The provided boiling point and density are based on predicted data.

Property	Value
Molecular Formula	C ₁₀ H ₁₁ FO ₂
Molecular Weight	182.19 g/mol [1] [2]
Boiling Point	206.4 ± 20.0 °C
Density	1.1 ± 0.1 g/cm ³
Melting Point	Not available
Refractive Index	Not available
CAS Number	167758-88-5 [1] [2]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of liquid esters like **Ethyl 4-fluoro-2-methylbenzoate** are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (Bunsen burner or heating mantle)
- Liquid paraffin or mineral oil

Procedure:

- A small amount of the liquid sample (a few drops) is placed into the small test tube.
- The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The Thiele tube is filled with mineral oil to a level just above the side arm.
- The thermometer and test tube assembly are immersed in the Thiele tube, with the rubber band or attachment above the oil level.
- The side arm of the Thiele tube is gently heated. This design promotes convection currents that ensure uniform heating of the oil bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using various methods, with the pycnometer method being highly accurate.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

- Analytical balance
- Constant temperature water bath
- Thermometer

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m_1).
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
- The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
- The pycnometer is removed from the bath, wiped dry, and its mass is accurately weighed (m_2).
- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water). Its mass is then weighed (m_3).
- The density of the sample liquid (ρ_{sample}) is calculated using the following formula:
$$\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$$

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. For liquids, it is commonly measured using a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath

- Light source (typically a sodium lamp, D-line at 589 nm)
- Dropper or pipette

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index.
- The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.
- The two prisms are closed and locked together.
- Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).
- The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
- The dispersion correction knob is adjusted to eliminate any color fringe at the borderline between the light and dark fields.
- The main adjustment knob is turned until the borderline between the light and dark fields is sharp and coincides with the center of the crosshairs.
- The refractive index is then read directly from the instrument's scale.

Spectroscopic Data

At the time of this report, specific ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **Ethyl 4-fluoro-2-methylbenzoate** (CAS 167758-88-5) are not publicly available. However, general protocols for obtaining such spectra for liquid esters are provided below.

^1H and ^{13}C NMR Spectroscopy

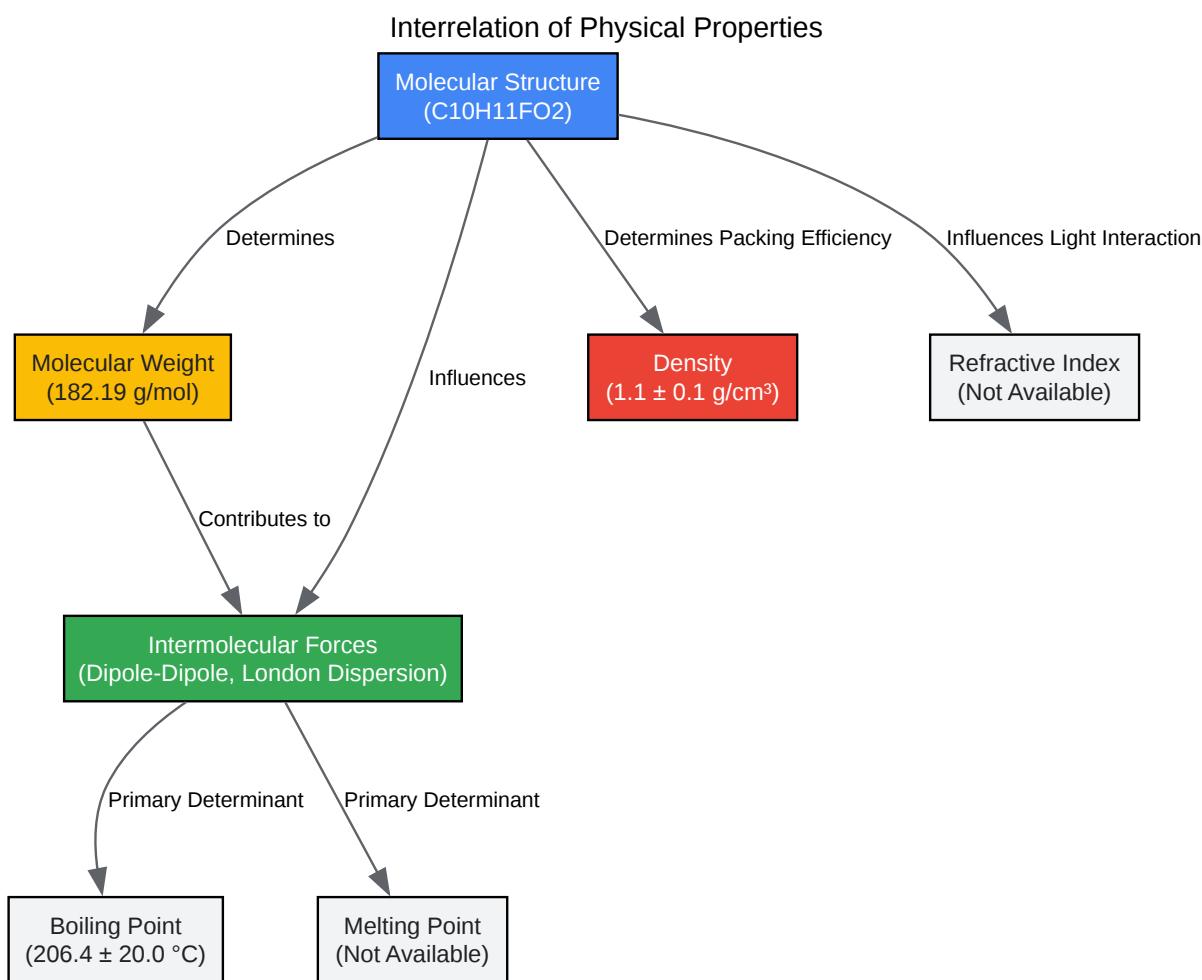
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

Protocol for ^1H and ^{13}C NMR of a Liquid Ester:

- Sample Preparation: Approximately 5-10 mg of the liquid ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans is adjusted to obtain a good signal-to-noise ratio.
- Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.


Protocol for IR Spectroscopy of a Liquid Ester:

- Sample Preparation (Neat Liquid): A drop of the liquid ester is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup: The salt plates are placed in the sample holder of the IR spectrometer.
- Acquisition: A background spectrum (of the empty salt plates) is first recorded. Then, the spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum.

- Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For an ester, characteristic peaks include a strong C=O stretch (typically around $1735\text{-}1750\text{ cm}^{-1}$) and C-O stretches.

Logical Relationships of Physical Properties

The physical properties of a molecule like **Ethyl 4-fluoro-2-methylbenzoate** are interconnected and are determined by its molecular structure. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Logical flow from molecular structure to key physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. bio-fount.com [bio-fount.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of Ethyl 4-fluoro-2-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190183#physical-characteristics-of-ethyl-4-fluoro-2-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com